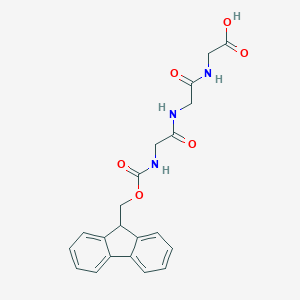
(5-phenyl-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-phenyl-1H-imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 175531-38-1 . It has a molecular weight of 173.22 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “(5-phenyl-1H-imidazol-2-yl)methanamine” consists of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . The InChI key for this compound is HRELUUJYACRYGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-phenyl-1H-imidazol-2-yl)methanamine” has a melting point of 121-123 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . For instance, it can be used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This process involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Anticancer Research
The compound has potential applications in anticancer research . For example, a Pd (II) complex interaction with DNA has shown inhibition ability, suggesting its potential as a potent anticancer drug in the future .
Antimicrobial Activity
The compound can be used in the development of antimicrobial agents . Some organic compounds have shown inhibitory effects on the growth of certain bacterial strains .
Signal Reception Blocking
The compound can be used in the design of molecules that block signal reception at the cellular level . For example, successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Regiocontrolled Synthesis
The compound can be used in regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Development of New Drugs
The compound can be used in the development of new drugs . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent drug in the near future .
Safety and Hazards
properties
IUPAC Name |
(5-phenyl-1H-imidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRELUUJYACRYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-phenyl-1H-imidazol-2-yl)methanamine | |
CAS RN |
175531-38-1 |
Source


|
| Record name | (5-phenyl-1H-imidazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)










![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)